molecular formula C18H15FN2O2 B4775695 (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide

Cat. No.: B4775695
M. Wt: 310.3 g/mol
InChI Key: UERAFXABXZGDTC-GXDHUFHOSA-N
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Description

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a fluorophenyl group, and a methoxy-methylphenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 4-methoxy-2-methylbenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves the condensation of 4-fluoroaniline with 4-methoxy-2-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form an imine intermediate.

    Knoevenagel Condensation: The imine intermediate then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst, such as piperidine, to form the desired enamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-chlorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-bromophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-methylphenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity and stability. The fluorine atom can also affect the compound’s biological activity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-9-17(23-2)8-3-13(12)10-14(11-20)18(22)21-16-6-4-15(19)5-7-16/h3-10H,1-2H3,(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERAFXABXZGDTC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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